molecular formula C20H19F2N3O5 B10788533 Dolutegravir-d5

Dolutegravir-d5

Cat. No.: B10788533
M. Wt: 424.4 g/mol
InChI Key: RHWKPHLQXYSBKR-DZYLKJILSA-N
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Description

Dolutegravir-d5 is a deuterated form of Dolutegravir, an antiviral agent used primarily in the treatment of HIV-1 infections. It functions as an integrase strand transfer inhibitor, blocking the integration of viral DNA into the host cell genome, a critical step in the HIV replication cycle . The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of Dolutegravir due to its enhanced stability and reduced metabolic degradation.

Chemical Reactions Analysis

Types of Reactions: Dolutegravir-d5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.

Scientific Research Applications

Dolutegravir-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Dolutegravir-d5 exerts its effects by inhibiting the HIV-1 integrase enzyme. It binds to the active site of the enzyme, blocking the strand transfer step of retroviral DNA integration into the host cell genome . This inhibition prevents the replication of the virus, thereby reducing the viral load in the patient’s body. The molecular targets involved include the integrase enzyme and the viral DNA .

Biological Activity

Dolutegravir-d5 is a deuterated derivative of dolutegravir, a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, therapeutic efficacy, and safety profile. The information is derived from diverse sources to ensure a well-rounded perspective.

This compound functions by inhibiting the HIV integrase enzyme, which is crucial for the integration of viral DNA into the host cell genome. This inhibition prevents the replication of the virus. The compound binds to the active site of integrase and blocks the strand transfer step, which is essential for HIV replication.

  • IC50 Values : Dolutegravir has an IC50 value of approximately 2.7 nM for HIV-1 integrase-catalyzed strand transfer in vitro .
  • EC50 Values : It exhibits an EC50 value ranging from 0.36 to 2.1 nM against various strains of HIV-1 in peripheral blood mononuclear cells (PBMCs) .

2. Pharmacokinetics

This compound shows favorable pharmacokinetic properties, similar to its parent compound dolutegravir. It is rapidly absorbed and achieves peak plasma concentrations within a few hours after administration.

  • Half-Life : The terminal half-life is approximately 12 hours, allowing for once-daily dosing without the need for pharmacological enhancement .
  • Distribution : It has been detected in various body fluids, including cerebrospinal fluid and seminal fluid, at concentrations sufficient to confer antiviral efficacy .

3. Therapeutic Efficacy

This compound has demonstrated high efficacy in clinical settings:

  • In studies, dolutegravir has shown over 90% viral load suppression in populations receiving it as part of antiretroviral therapy (ART) .
  • It remains effective against HIV strains resistant to other classes of antiretroviral drugs, including nucleoside and non-nucleoside reverse transcriptase inhibitors .

4. Safety Profile and Adverse Effects

While dolutegravir is generally well-tolerated, some patients have reported psychiatric adverse effects after switching to dolutegravir-containing regimens:

  • A case study noted severe psychiatric disorders in a patient who switched to dolutegravir-based therapy, with symptoms resolving rapidly upon discontinuation .
  • Common side effects include insomnia, anxiety, and abnormal dreams; however, severe psychiatric symptoms are less frequently reported .

5. Resistance Patterns

Emerging data indicate that resistance to dolutegravir can occur, particularly among individuals with unsuppressed viral loads:

  • Resistance rates have been reported between 3.9% and 19.6% among treated populations .
  • This highlights the importance of continuous monitoring and adaptation of treatment strategies to prevent resistance development.

6. Comparative Efficacy

A comparison between dolutegravir and other antiretroviral agents shows its superior profile:

Drug Efficacy (EC50) Resistance Barrier Dosing Frequency
Dolutegravir0.36 - 2.1 nMHighOnce daily
EfavirenzVariesModerateOnce daily
RaltegravirVariesModerateTwice daily

7. Conclusion

This compound represents a significant advancement in HIV treatment due to its potent antiviral activity, favorable pharmacokinetics, and high barrier to resistance. However, clinicians must remain vigilant regarding potential adverse effects and resistance patterns as they manage ART regimens for patients.

Properties

Molecular Formula

C20H19F2N3O5

Molecular Weight

424.4 g/mol

IUPAC Name

(3S,7R)-N-[dideuterio-(2,3,5-trideuterio-4,6-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1/i2D,3D,6D,7D2

InChI Key

RHWKPHLQXYSBKR-DZYLKJILSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])NC(=O)C2=CN3C[C@H]4N([C@@H](CCO4)C)C(=O)C3=C(C2=O)O)F)[2H])F)[2H]

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Origin of Product

United States

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